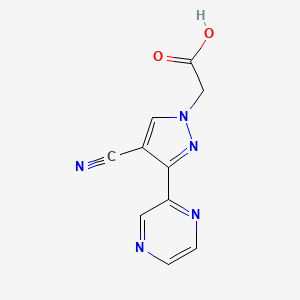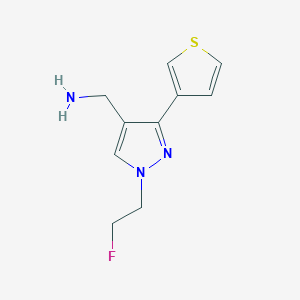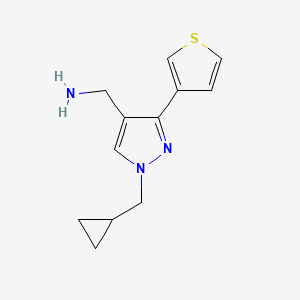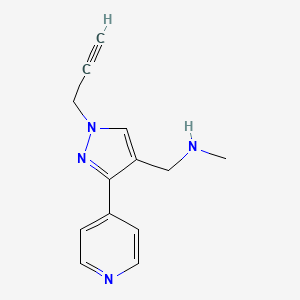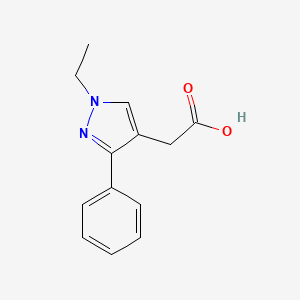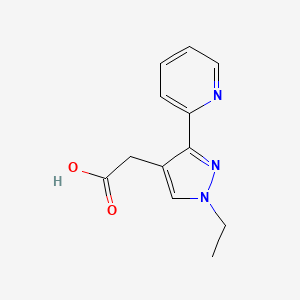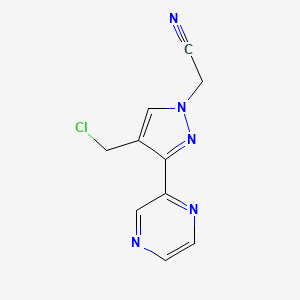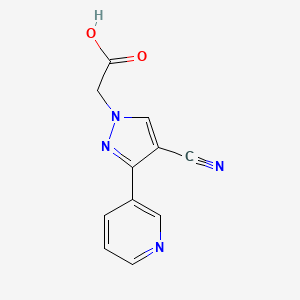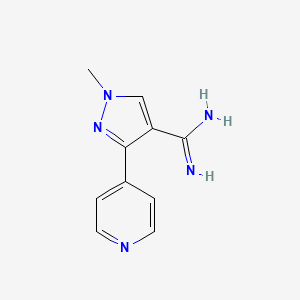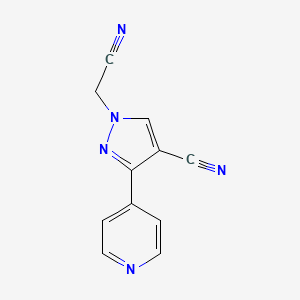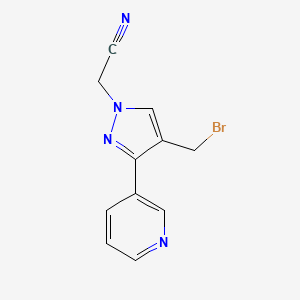
2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features both bromine and nitrogen functionalities. This compound is particularly notable for its pyrazole and pyridine rings, making it a versatile moiety in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The preparation typically begins with the appropriate pyridine derivative, pyrazole, and bromomethyl precursor.
Reaction Conditions: : Commonly, a nucleophilic substitution reaction is employed where the bromomethyl group is introduced into the pyrazole ring. This often involves a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide at elevated temperatures.
Purification: : The resulting product is usually purified via recrystallization or chromatographic techniques to ensure high purity.
Industrial Production Methods
While detailed industrial production methods are proprietary, large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield maximization, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The bromomethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: : Reduction can occur at the bromomethyl group, leading to the formation of the corresponding methyl derivative.
Substitution: : The bromomethyl group is highly reactive and can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles in the presence of a suitable base like sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: : Compounds with aldehyde or carboxylic acid functionalities.
Reduction: : Compounds with methyl groups.
Substitution: : A wide range of derivatives depending on the nucleophile used, such as amines, ethers, or thioethers.
Scientific Research Applications
2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has extensive applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules due to its reactive bromomethyl group.
Biology: : Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors or receptor antagonists.
Medicine: : Explored in drug discovery for its potential pharmacological properties.
Industry: : Utilized in material science for the development of new materials with specific properties, such as conductivity or catalysis.
Mechanism of Action
Molecular Targets and Pathways
The bromomethyl group in the compound is highly reactive, allowing it to form covalent bonds with various biological targets. This can modulate the activity of enzymes or receptors, impacting biological pathways. The presence of the pyridine and pyrazole rings can further enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
**2-(4-Chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
**2-(4-Fluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
**2-(4-Iodomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Uniqueness
The bromomethyl group in 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile offers a balance of reactivity and stability that is often more favorable compared to its chloro, fluoro, or iodo counterparts. This makes it a particularly versatile compound for various synthetic applications.
There you have it! Anything else you’d like to dive into?
Properties
IUPAC Name |
2-[4-(bromomethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPRQNXQDMLBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


